molecular formula C8H19NO5 B605440 Aminooxy-PEG4-alcohol CAS No. 106492-60-8

Aminooxy-PEG4-alcohol

Cat. No. B605440
CAS RN: 106492-60-8
M. Wt: 209.24
InChI Key: CMZGGYJEHLUUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG4-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . It is a non-cleavable 4-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker .


Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of this compound is 209.24 g/mol and its molecular formula is C8H19NO5 . It contains an aminooxy group and a terminal carboxylic acid .


Chemical Reactions Analysis

The aminooxy group in this compound can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond .


Physical And Chemical Properties Analysis

This compound is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .

Scientific Research Applications

Biocompatible Hydrogels

  • Biocompatible Hydrogels by Oxime Click Chemistry : Aminooxy poly(ethylene glycol) (PEG), when mixed with glutaraldehyde, forms oxime-linked hydrogels. These hydrogels demonstrate tunable mechanical properties, gelation kinetics, and water swelling ratios. They also support cell adhesion, particularly mesenchymal stem cell (MSC) incorporation, and exhibit high biocompatibility. This application is significant for tissue engineering and regenerative medicine (Grover et al., 2012).

PEGylation in Biomedical Applications

  • Functional Poly(2-oxazoline)s by Direct Amidation of Methyl Ester Side Chains : Poly(2-alkyl/aryl-2-oxazoline)s (PAOx) are pseudopolypeptides gaining attention in biomedical applications. They exhibit higher chemical versatility compared to poly(ethylene glycol) (PEG), while retaining similar properties like biocompatibility. The study expands the chemical toolbox of PAOx, showcasing its potential for various biomedical applications (Mees & Hoogenboom, 2015).

Analytical Applications

  • Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry : This study utilized polyethylene glycol (PEG) as an internal reference for studying amino alcohols using mass spectrometry. It highlights the role of PEG in enhancing the accuracy of mass determination in analytical chemistry (Geng et al., 2010).

Bioconjugation for Antibody Suppression

  • Multivalent Poly(ethylene glycol)-containing Conjugates for in vivo Antibody Suppression : Incorporating PEG into multivalent conjugates of the N-terminal domain of beta(2)GPI (domain 1) showed promise in suppressing anti-beta(2)GPI antibodies, potentially beneficial for treating antiphospholipid syndrome (APS). The study demonstrates the utility of PEG in modifying the pharmacokinetics and enhancing the efficacy of therapeutic proteins (Jones et al., 2003).

Chemistry for Peptide and Protein PEGylation

  • Chemistry for Peptide and Protein PEGylation : This paper reviews the chemistry of PEG and its application in modifying peptides and proteins. PEGylation (covalent attachment of PEG) is used for shielding antigenic and immunogenic epitopes, altering biodistribution, and improving pharmacokinetics of peptides and proteins (Roberts et al., 2002).

Synthesis of Heterobifunctional Polyethylene Glycols

  • Synthesis of Heterobifunctional Polyethylene Glycols with Azide Functionality Suitable for “Click” Chemistry : This study explores the creation of a heterobifunctional polyethylene glycol (PEG) derivative for bioconjugation, combining “click” and electrophilic functionalities. It opens up possibilities for versatile bioconjugation chemistry, enhancing the applications of PEG in biological research (Cardoen et al., 2012).

PEGylation for Drug Delivery

  • Effective Drug Delivery by PEGylated Drug Conjugates : This review discusses the use of poly(ethylene glycol) (PEG) for drug delivery, especially in the context of small organic molecule delivery and PEGylated proteins. The paper highlights the role of PEG in altering bioavailability, pharmacokinetics, and biological activities of drugs (Greenwald et al., 2003).

Mechanism of Action

Target of Action

Aminooxy-PEG4-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .

Mode of Action

In the context of ADCs, this compound attaches the cytotoxic drug to the antibody . This allows the antibody to deliver the drug directly to the cancer cells, thereby reducing the impact on healthy cells .

For PROTACs, this compound connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound depends on its application. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it allows for the selective degradation of target proteins .

Action Environment

The action environment of this compound is primarily within cells, where it participates in the synthesis of ADCs and PROTACs . The compound’s efficacy and stability could potentially be influenced by various environmental factors within the cell, such as pH and the presence of other molecules.

Safety and Hazards

Aminooxy-PEG4-alcohol is intended for research use only and is not for human or veterinary use . Further safety and hazard information should be obtained from the product’s Safety Data Sheet .

Future Directions

The use of Aminooxy-PEG4-alcohol in the synthesis of ADCs and PROTACs represents a promising direction in the field of drug development . Its ability to form stable linkages makes it a valuable tool in the creation of these complex therapeutic agents .

properties

IUPAC Name

2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZGGYJEHLUUIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90762448
Record name 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106492-60-8
Record name 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90762448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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